
Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in various biological processes. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with trifluoromethyl-substituted aldehydes in the presence of a base, followed by cyclization with urea or guanidine derivatives. The reaction is usually carried out in an ethanol solvent with a catalytic amount of acid, such as hydrochloric acid, and heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials and catalysts.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. For example, it may inhibit key enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
- Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it more effective in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H7F3N2O2 |
|---|---|
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H7F3N2O2/c1-2-15-7(14)6-5(8(9,10)11)3-12-4-13-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
ZHCPAONKTWUDKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC=NC=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


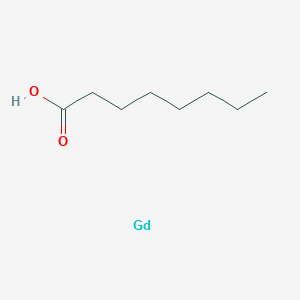
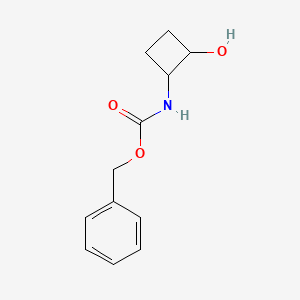
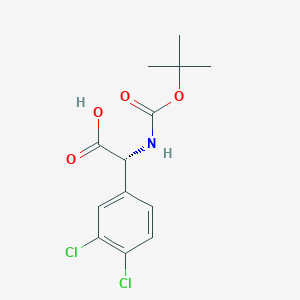
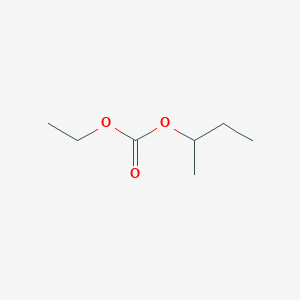
![Benzenamine, 4-[(4-aminocyclohexyl)methyl]-](/img/structure/B12283003.png)
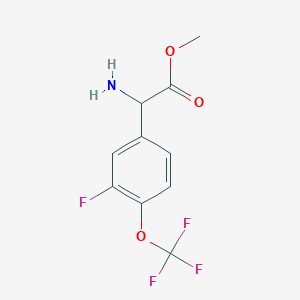
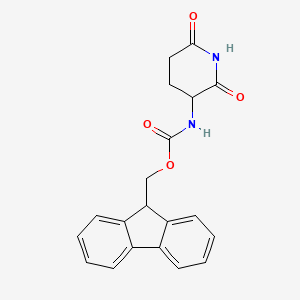
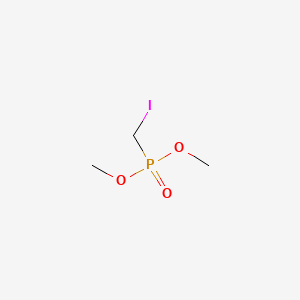
![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-[(2,4-dimethoxyphenyl)methyl] ester](/img/structure/B12283033.png)
![1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate](/img/structure/B12283039.png)
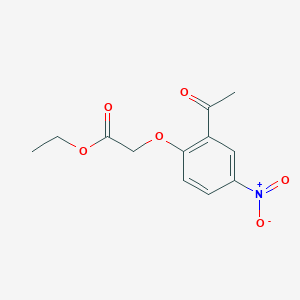
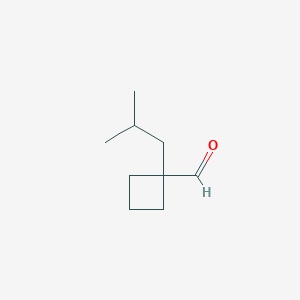
![2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol](/img/structure/B12283062.png)
![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B12283066.png)
